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molecular formula C9H17N3S B8439391 N,N-Dimethyl-N'(4,5-dimethyl-2-thiazolyl)-1,2-ethane diamine

N,N-Dimethyl-N'(4,5-dimethyl-2-thiazolyl)-1,2-ethane diamine

Cat. No. B8439391
M. Wt: 199.32 g/mol
InChI Key: KNIFXGQFCSNKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04293703

Procedure details

Dissolve 30.0 g. (0.176 moles) of N-(4,5-dimethyl-2-thiazolyl) acetamide in 375 ml. of dimethylformamide under nitrogen followed by 7.7 g. of 50% sodium hydride in 2 portions at room temperature. When gas evolution ceases, 27.5 g. (0.191 moles) of dimethylaminoethylchloride hydrochloride is added along with 8.35 g. of 50% sodium hydride. The mixture is stirred at 60°-70° C. for 1/2 hour, 90° C. for 2 hours, cooled to room temperature, and concentrated in vacuo. The residue is taken up in 200 ml. of 6 N hydrochloric acid and refluxed for 24 hours. The mixture is extracted with hexane and made basic with sodium hydroxide with cooling. The aqueous layer is extracted with methylene chloride, the organic layer washed with saturated sodium chloride, dried over sodium sulfate and evaporated. The residue is distilled and the fraction boiling at 110°-113° C./0.7 mm. of Hg, collected (29.2 g.) and identified as N,N-dimethyl-N'-(4,5-dimethyl-2-thiazolyl)-1,2-ethanediamine.
Quantity
0.176 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.191 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH:8][C:9](=O)[CH3:10])[S:5][C:6]=1[CH3:7].[H-].[Na+].Cl.[CH3:15][N:16](CCCl)[CH3:17]>CN(C)C=O>[CH3:15][N:16]([CH3:17])[CH2:10][CH2:9][NH:8][C:4]1[S:5][C:6]([CH3:7])=[C:2]([CH3:1])[N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.176 mol
Type
reactant
Smiles
CC=1N=C(SC1C)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.191 mol
Type
reactant
Smiles
Cl.CN(C)CCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60°-70° C. for 1/2 hour, 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve 30.0 g
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
of 6 N hydrochloric acid and refluxed for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with hexane
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with methylene chloride
WASH
Type
WASH
Details
the organic layer washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 110°-113° C./0.7 mm. of Hg, collected (29.2 g.)

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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